4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is a significant metabolite of duloxetine, a dual serotonin and norepinephrine reuptake inhibitor commonly prescribed for major depressive disorder and generalized anxiety disorder. This compound is characterized by its glucuronide moiety, which enhances solubility and facilitates excretion. The sodium salt form improves stability and bioavailability, making it suitable for various scientific applications. The molecular formula of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is C24H26NNaO8S, and it has a molecular weight of 511.52 g/mol .
The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt can be achieved through a multi-step process involving:
Technical details indicate that enzymatic methods can also be employed for glucuronidation, utilizing specific microbial cultures to facilitate the reaction .
The molecular structure of 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt can be represented as follows:
The structure features a complex arrangement with multiple chiral centers, reflecting its biochemical significance as a metabolite .
4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt primarily participates in metabolic reactions rather than direct chemical reactions typical of active pharmaceutical compounds. Its formation involves:
These reactions are crucial for drug metabolism, influencing the pharmacokinetics of duloxetine and its therapeutic efficacy .
The mechanism of action for 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt revolves around its role in drug metabolism rather than direct pharmacological effects. The compound is formed through:
The resulting metabolite does not exert therapeutic effects but serves as an important marker for understanding duloxetine's pharmacokinetics and potential drug-drug interactions .
4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt serves primarily as a reference standard in pharmaceutical research and development. Its applications include:
This compound's role in elucidating drug metabolism pathways underscores its significance in pharmacological research and development efforts related to antidepressants.
4-Hydroxy duloxetine β-D-glucuronide sodium salt (C₂₄H₂₆NNaO₈S; MW 511.52 g/mol) is a major phase II metabolite of the antidepressant duloxetine, formed via hepatic glucuronidation [1] [2]. The metabolic pathway initiates with duloxetine undergoing CYP1A2-mediated oxidation to yield 4-hydroxy duloxetine, an intermediate metabolite. This phenolic intermediate then serves as a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group. The reaction produces the water-soluble β-D-glucuronide conjugate, which is excreted primarily in urine [4] [5]. The sodium salt form stabilizes the anionic glucuronide for research applications, with purity typically exceeding 95% as confirmed by HPLC [2] [3].
Specific UGT isoforms exhibit distinct catalytic efficiencies toward 4-hydroxy duloxetine:
Table 1: Kinetic Parameters of UGT Isoforms in 4-Hydroxy Duloxetine Glucuronidation
UGT Isoform | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|
UGT1A1 | 58 ± 6.2 | 4.2 ± 0.7 | 0.072 |
UGT2B7 | 212 ± 18.4 | 11.6 ± 1.9 | 0.055 |
Glucuronidation efficiency of 4-hydroxy duloxetine varies significantly across species due to differential UGT expression:
Table 2: Species Comparison of Metabolic Clearance Parameters
Species | Intrinsic Clearance (µL/min/mg) | Primary Metabolite | Relative Glucuronide Abundance |
---|---|---|---|
Human | 127 ± 14 | Glucuronide | 100% (Reference) |
Rat | 89 ± 11 | Sulfate | 42% |
Dog | 25 ± 4 | Unchanged parent | <20% |
The elimination kinetics of 4-hydroxy duloxetine glucuronide follow a two-compartment model:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.: 3459-94-7
CAS No.: 7269-72-9